molecular formula C26H56BrNO B14276877 1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide CAS No. 160653-08-7

1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide

Cat. No.: B14276877
CAS No.: 160653-08-7
M. Wt: 478.6 g/mol
InChI Key: ZFSQPNFNTNJJSU-UHFFFAOYSA-M
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Description

1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Materials: Tertiary amine (N,N-dibutyl-N-(2-hydroxyethyl)amine) and hexadecyl bromide.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 60°C) to ensure complete quaternization.

    Procedure: The tertiary amine is dissolved in the solvent, and the alkyl halide is added dropwise. The reaction mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Addition: The reactants are continuously fed into the reactor.

    Temperature Control: The reaction temperature is carefully controlled to optimize the reaction rate and yield.

    Purification: The product is purified using techniques such as crystallization or distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or sulfate, to form different salts.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in aqueous solutions with the desired anion source (e.g., sodium chloride for chloride substitution).

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation.

    Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution Reactions: Different quaternary ammonium salts.

    Hydrolysis: Breakdown products such as alcohols and amines.

Scientific Research Applications

1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential antimicrobial properties and used in formulations for disinfectants and antiseptics.

    Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Mechanism of Action

The mechanism of action of 1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide is primarily based on its surfactant properties. The compound interacts with lipid membranes, disrupting their structure and leading to cell lysis. This is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by disrupting their cell membranes.

Molecular Targets and Pathways

    Lipid Membranes: The hydrophobic tail of the compound interacts with the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged components of the membrane.

    Protein Solubilization: The compound can solubilize membrane proteins, making it useful in biochemical studies.

Comparison with Similar Compounds

1-Hexadecanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, bromide can be compared with other quaternary ammonium compounds, such as:

    Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a different alkyl chain length and substituents.

    Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, commonly used as a disinfectant.

    Dodecyltrimethylammonium Bromide (DTAB): Another quaternary ammonium compound with a shorter alkyl chain.

Properties

CAS No.

160653-08-7

Molecular Formula

C26H56BrNO

Molecular Weight

478.6 g/mol

IUPAC Name

dibutyl-hexadecyl-(2-hydroxyethyl)azanium;bromide

InChI

InChI=1S/C26H56NO.BrH/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24-27(25-26-28,22-8-5-2)23-9-6-3;/h28H,4-26H2,1-3H3;1H/q+1;/p-1

InChI Key

ZFSQPNFNTNJJSU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCO.[Br-]

Origin of Product

United States

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